N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (molecular formula: C₂₂H₁₉F₃N₄, molecular weight: 396.41 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at position 2, a 4-methylphenyl substituent at position 3, and a benzylamine moiety at position 5. This compound is part of a broader class of pyrazolo[1,5-a]pyrimidines known for their diverse pharmacological activities, including anti-mycobacterial, anti-Wolbachia, and cytotoxic properties . Its structural complexity arises from the trifluoromethyl group, which enhances metabolic stability and bioavailability, and the 4-methylphenyl group, which influences lipophilicity and target binding .
Properties
Molecular Formula |
C22H19F3N4 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C22H19F3N4/c1-14-8-10-17(11-9-14)19-20(22(23,24)25)28-29-18(12-15(2)27-21(19)29)26-13-16-6-4-3-5-7-16/h3-12,26H,13H2,1-2H3 |
InChI Key |
YWZAZNNMKFJRCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)NCC4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of β-halovinyl/aryl aldehydes with 3-aminopyrazoles under microwave irradiation in the presence of a palladium catalyst has been reported to yield pyrazolo[1,5-a]pyrimidines efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including anticancer and antiviral activities.
Industry: It is used in the development of new materials with specific properties, such as heat resistance
Mechanism of Action
The mechanism of action of N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are often complex and may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit significant variations in biological activity and physicochemical properties depending on substituent patterns. Below is a detailed comparison of the target compound with structurally related analogs:
Structural Modifications and Physicochemical Properties
Key Findings
- Trifluoromethyl groups (as in the target compound) improve metabolic stability but may reduce solubility compared to non-fluorinated analogs .
- Benzyl vs. pyridinylmethyl substituents : Benzyl groups (target compound) enhance lipophilicity, whereas pyridinylmethyl moieties (Compound 47) improve water solubility and target engagement .
- Substituent position : 3-(4-methylphenyl) in the target compound likely enhances steric interactions compared to 3-phenyl or 3-(4-fluorophenyl) in analogs .
Biological Activity
N-benzyl-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a novel compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazolo-pyrimidine core, with substitutions that may influence its biological activity. The trifluoromethyl group is particularly noteworthy for its role in enhancing lipophilicity and potentially modulating interactions with biological targets.
Structural Formula
Antiproliferative Effects
Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of pyrazolo[4,3-c]pyridine have shown promising results in inhibiting cell proliferation in leukemia and breast cancer models.
Table 1: Antiproliferative Activity Against Selected Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K562 (CML) | 10 | Induces apoptosis via caspase activation |
| Compound B | MCF-7 (Breast) | 5 | Inhibits PCNA expression |
| N-benzyl... | MV4-11 | TBD | TBD |
The mechanisms underlying the biological activity of this compound are multifaceted:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways through the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspase enzymes, leading to programmed cell death.
- Cell Cycle Arrest : The inhibition of proliferating cell nuclear antigen (PCNA) suggests that these compounds can disrupt the cell cycle, preventing cancer cells from replicating.
- Autophagy Modulation : Some studies indicate that compounds may also induce autophagy, a process that can lead to cell death under certain conditions.
Study 1: Antiproliferative Activity in Leukemia Cells
In a study assessing various pyrazolo derivatives, this compound was evaluated for its effects on MV4-11 leukemia cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Further analysis revealed that the compound induced apoptosis through caspase-mediated pathways.
Study 2: Breast Cancer Cell Line Analysis
Another investigation focused on the MCF-7 breast cancer cell line, where the compound exhibited an IC50 value of 5 µM. The study highlighted its ability to downregulate PCNA expression and disrupt cell cycle progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
